molecular formula C19H19N3O2S B11603267 (2Z)-3-ethyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide

(2Z)-3-ethyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide

Cat. No.: B11603267
M. Wt: 353.4 g/mol
InChI Key: CWVZZFVRAHJWKE-UHFFFAOYSA-N
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Description

(2Z)-3-ethyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is a complex organic compound with a unique structure that includes a thiazinane ring, phenyl groups, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-ethyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Thiazinane Ring: The thiazinane ring can be synthesized through a cyclization reaction involving a thiourea derivative and an appropriate aldehyde or ketone.

    Introduction of the Phenyl Groups: The phenyl groups can be introduced through nucleophilic substitution reactions using phenyl halides.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction involving an appropriate amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to enhance the efficiency and yield of the reactions. Catalysts such as transition metal complexes can be employed to facilitate the cyclization and substitution reactions.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-ethyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

(2Z)-3-ethyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-3-ethyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-(phenylimino)-1,3-thiazolidine-4-one: A structurally similar compound with a thiazolidine ring instead of a thiazinane ring.

    N-phenyl-2-(phenylimino)-1,3-thiazolidine-4-carboxamide: Another related compound with a thiazolidine ring and a carboxamide group.

Uniqueness

(2Z)-3-ethyl-4-oxo-N-phenyl-2-(phenylimino)-1,3-thiazinane-6-carboxamide is unique due to its specific combination of functional groups and ring structure. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

3-ethyl-4-oxo-N-phenyl-2-phenylimino-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C19H19N3O2S/c1-2-22-17(23)13-16(18(24)20-14-9-5-3-6-10-14)25-19(22)21-15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,20,24)

InChI Key

CWVZZFVRAHJWKE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CC(SC1=NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3

Origin of Product

United States

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